An In-depth Technical Guide on the Structural Analysis and Conformation of (1R,2S)-1-Amino-2-indanol
An In-depth Technical Guide on the Structural Analysis and Conformation of (1R,2S)-1-Amino-2-indanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2S)-1-Amino-2-indanol is a pivotal chiral building block in modern organic synthesis and medicinal chemistry, most notably as a key component in the synthesis of the HIV protease inhibitor Indinavir. Its rigid, bicyclic structure and the cis-relationship of its amino and hydroxyl functionalities impart a unique conformational preference that is crucial for its efficacy as a chiral auxiliary and ligand in asymmetric synthesis. This technical guide provides a comprehensive analysis of the structural and conformational properties of (1R,2S)-1-amino-2-indanol, drawing upon data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. Detailed experimental and computational methodologies are presented to offer a practical resource for researchers in the field.
Introduction
The indane scaffold is a privileged motif in numerous biologically active compounds. The introduction of chiral centers, as seen in 1-amino-2-indanol, provides a three-dimensional architecture that is instrumental in achieving high stereoselectivity in chemical transformations. The conformational rigidity of the five-membered ring in the indane system significantly reduces the number of accessible low-energy conformations, making it an excellent scaffold for the design of chiral ligands and catalysts.[1] The (1R,2S) stereoisomer, in particular, has been extensively utilized due to its role in the synthesis of Indinavir, a critical therapeutic agent for HIV/AIDS.[2] Understanding the precise three-dimensional structure and conformational dynamics of this molecule is paramount for optimizing its applications in drug design and asymmetric catalysis.
Structural Analysis by X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) provides the most definitive insight into the solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsion angles.
Crystal Structure of a cis-1-Amino-2-indanol Salt
Quantitative Crystallographic Data
Detailed quantitative data, including bond lengths, bond angles, and torsion angles for the two independent cations of (1R,2S)-1-amino-2-indanol in the sulfate (B86663) salt, are essential for a complete structural understanding.
Table 1: Selected Bond Lengths for (1R,2S)-1-Amino-2-indanol Cations
| Atom 1 | Atom 2 | Bond Length (Å) - Cation 1 | Bond Length (Å) - Cation 2 |
|---|---|---|---|
| C1 | N1 | Data not available | Data not available |
| C2 | O1 | Data not available | Data not available |
| C1 | C2 | Data not available | Data not available |
| C1 | C8 | Data not available | Data not available |
| C2 | C3 | Data not available | Data not available |
| C3 | C4 | Data not available | Data not available |
| C4 | C5 | Data not available | Data not available |
| C5 | C6 | Data not available | Data not available |
| C6 | C7 | Data not available | Data not available |
| C7 | C8 | Data not available | Data not available |
| C8 | C1 | Data not available | Data not available |
Table 2: Selected Bond Angles for (1R,2S)-1-Amino-2-indanol Cations
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) - Cation 1 | Bond Angle (°) - Cation 2 |
|---|---|---|---|---|
| N1 | C1 | C2 | Data not available | Data not available |
| O1 | C2 | C1 | Data not available | Data not available |
| C1 | C2 | C3 | Data not available | Data not available |
| C2 | C1 | C8 | Data not available | Data not available |
| C1 | C8 | C7 | Data not available | Data not available |
Table 3: Selected Torsion Angles for (1R,2S)-1-Amino-2-indanol Cations
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) - Cation 1 | Torsion Angle (°) - Cation 2 |
|---|---|---|---|---|---|
| N1 | C1 | C2 | O1 | Data not available | Data not available |
| C8 | C1 | C2 | C3 | Data not available | Data not available |
| C1 | C2 | C3 | C4 | Data not available | Data not available |
| C2 | C3 | C4 | C5 | Data not available | Data not available |
Note: The tables are populated with placeholders as the specific numerical data from the crystal structure of the sulfate salt were not provided in the available search results. A direct analysis of the crystallographic information file (CIF) would be required to populate these tables accurately.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following outlines a general experimental protocol for the determination of the crystal structure of a small molecule like (1R,2S)-1-amino-2-indanol.
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Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent, such as ethanol, methanol, or a solvent mixture.
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Data Collection: A selected crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
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Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Conformational Analysis by NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the conformation of molecules in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about through-space proton-proton proximities, which can be translated into distance restraints for conformational modeling.
1H and 13C NMR Spectroscopy
The 1H and 13C NMR spectra of cis-1-amino-2-indanol provide initial information about the chemical environment of each nucleus. In the 13C NMR spectrum of the bis(2-hydroxy-2,3-dihydro-1H-inden-1-aminium) sulfate salt, the aliphatic carbons appear at approximately 35.53 ppm (CH2), 62.44 ppm (C-NH3+), and 70.17 ppm (CH(OH)).[2] Aromatic carbons resonate in the region of 126-142 ppm.[2]
Conformational Elucidation using NOESY/ROESY
For a molecule of the size of (1R,2S)-1-amino-2-indanol, ROESY experiments are often preferred over NOESY to avoid zero or near-zero cross-peaks that can occur for molecules with intermediate correlation times. The presence of a ROESY cross-peak between two protons indicates that they are in close spatial proximity (typically < 5 Å). The volume of the cross-peak is inversely proportional to the sixth power of the internuclear distance. By identifying key ROE correlations, the relative orientation of the amino and hydroxyl groups and the puckering of the five-membered ring can be determined.
Experimental Protocol: NMR Conformational Analysis
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Sample Preparation: A solution of (1R,2S)-1-amino-2-indanol is prepared in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) at a concentration of approximately 5-10 mg/mL.
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1D NMR Spectra: 1H and 13C NMR spectra are acquired to assign the chemical shifts of all protons and carbons.
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2D NMR Spectra: A suite of 2D NMR experiments is performed, including:
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COSY (Correlation Spectroscopy): To establish through-bond proton-proton couplings.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range proton-carbon couplings.
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ROESY: To determine through-space proton-proton proximities. A mixing time appropriate for the molecule's size should be used (e.g., 200-500 ms).
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Data Analysis: The assigned chemical shifts and ROE cross-peaks are used to build a set of distance restraints. These restraints are then used in molecular modeling software to generate a family of low-energy conformations that are consistent with the experimental data.
Computational Conformational Analysis
Computational chemistry provides a powerful means to explore the potential energy surface of a molecule and identify its low-energy conformations.
Conformational Search and Energy Minimization
A variety of computational methods can be employed for conformational analysis, ranging from molecular mechanics force fields to more accurate but computationally expensive quantum mechanical methods like Density Functional Theory (DFT).
A typical workflow involves:
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Initial 3D Structure Generation: A 3D structure of (1R,2S)-1-amino-2-indanol is generated.
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Conformational Search: A systematic or stochastic search algorithm is used to generate a large number of possible conformations by rotating around the rotatable bonds.
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Energy Minimization and Ranking: The generated conformers are then subjected to energy minimization using a suitable level of theory (e.g., a molecular mechanics force field like MMFF94 or a quantum mechanical method like DFT with a basis set such as 6-31G(d)). The minimized structures are then ranked by their relative energies.
Predicted Low-Energy Conformations
Computational studies on similar 1,2-aminoalcohols suggest that the conformational landscape is often dominated by conformers that can form an intramolecular hydrogen bond between the amino and hydroxyl groups. For (1R,2S)-1-amino-2-indanol, the rigid indane framework significantly constrains the possible orientations of these groups. The two primary conformations of the five-membered ring are typically envelope and twist conformations. The relative energies of these conformers and the orientation of the amino and hydroxyl groups (axial vs. equatorial) determine the overall conformational preference.
Table 4: Calculated Relative Energies of (1R,2S)-1-Amino-2-indanol Conformers
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Envelope, OH (axial), NH2 (equatorial) | Data not available |
| 2 | Envelope, OH (equatorial), NH2 (axial) | Data not available |
| 3 | Twist, OH (pseudo-axial), NH2 (pseudo-equatorial) | Data not available |
| 4 | Twist, OH (pseudo-equatorial), NH2 (pseudo-axial) | Data not available |
Note: This table is illustrative. Populating it with accurate data would require performing dedicated computational studies or finding a publication with these specific results.
Experimental Workflow: Computational Conformational Analysis
Caption: A typical workflow for the computational conformational analysis of a small molecule.
Conclusion
The structural and conformational properties of (1R,2S)-1-amino-2-indanol are central to its utility in asymmetric synthesis and drug design. The rigid indane backbone significantly restricts its conformational freedom, leading to a well-defined three-dimensional structure. While crystallographic data on a sulfate salt reveals the presence of two distinct conformations in the solid state, further studies on the free base are needed for a complete picture. NMR spectroscopy, particularly ROESY, in conjunction with computational modeling, provides a powerful approach to determine the solution-state conformation. This technical guide has outlined the key experimental and computational methodologies for the structural and conformational analysis of this important chiral building block, providing a framework for further research and application development.
